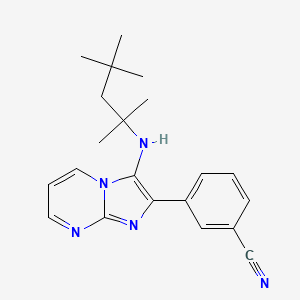
Antileishmanial agent-25
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antileishmanial agent-25 is a compound known for its selective activity against intracellular amastigotes of the Leishmania parasite. This compound has shown promising results in inhibiting the growth of these parasites, making it a potential candidate for the treatment of leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-25 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents that enhance its antileishmanial activity. The synthetic route typically includes:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reaction conditions: to accommodate larger volumes.
Optimization of reaction parameters: to ensure high yield and purity.
Implementation of quality control measures: to maintain consistency in the final product.
化学反应分析
Types of Reactions: Antileishmanial agent-25 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to enhance the compound’s stability.
Substitution: Introduction of different substituents to modify the compound’s activity.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed:
科学研究应用
Antileishmanial agent-25 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of antileishmanial agents.
Biology: Investigated for its effects on the cellular and molecular mechanisms of Leishmania parasites.
Medicine: Explored as a potential therapeutic agent for the treatment of leishmaniasis.
Industry: Utilized in the development of new antileishmanial drugs and formulations.
作用机制
The mechanism of action of antileishmanial agent-25 involves:
Inhibition of key enzymes: The compound targets specific enzymes essential for the survival and replication of Leishmania parasites.
Disruption of cellular processes: It interferes with the parasite’s metabolic pathways, leading to cell death.
Molecular targets: The primary targets include enzymes involved in the biosynthesis of essential biomolecules and the maintenance of cellular homeostasis.
相似化合物的比较
Miltefosine: An oral antileishmanial agent with a broad spectrum of activity.
Amphotericin B: A polyene antifungal used for the treatment of leishmaniasis.
Paromomycin: An aminoglycoside antibiotic with antileishmanial properties.
Uniqueness of Antileishmanial Agent-25:
Selective activity: Exhibits selective inhibition of intracellular amastigotes.
Lower toxicity: Demonstrates reduced toxicity compared to some other antileishmanial agents.
Potential for combination therapy: Can be used in combination with other drugs to enhance efficacy and reduce resistance.
属性
分子式 |
C21H25N5 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC 名称 |
3-[3-(2,4,4-trimethylpentan-2-ylamino)imidazo[1,2-a]pyrimidin-2-yl]benzonitrile |
InChI |
InChI=1S/C21H25N5/c1-20(2,3)14-21(4,5)25-18-17(16-9-6-8-15(12-16)13-22)24-19-23-10-7-11-26(18)19/h6-12,25H,14H2,1-5H3 |
InChI 键 |
JBKOUZWYEHBGQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)NC1=C(N=C2N1C=CC=N2)C3=CC=CC(=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


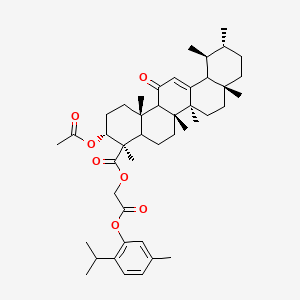
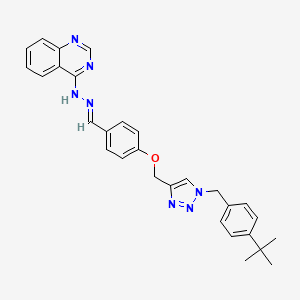
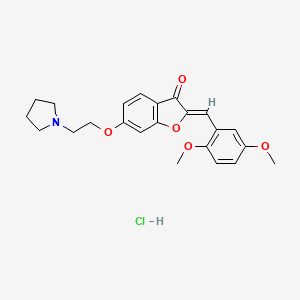
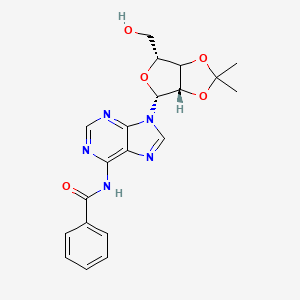

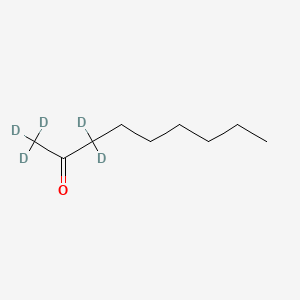
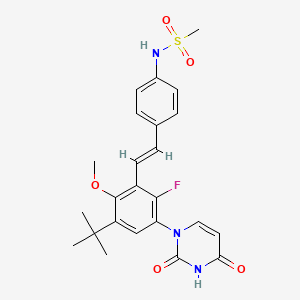
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
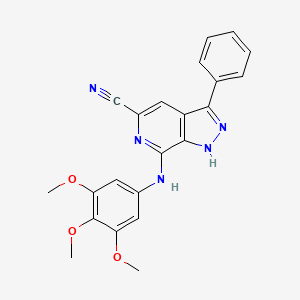
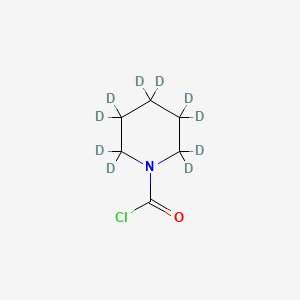

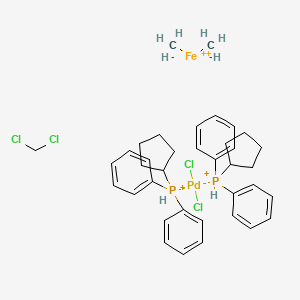
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
